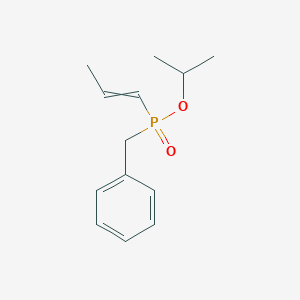![molecular formula C23H20N2O B12559413 Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- CAS No. 169155-32-2](/img/structure/B12559413.png)
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is a complex organic compound that features a phenol group attached to an imidazole ring substituted with two 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4,5-trimethyl-: Known for its use as an antioxidant.
Phenol, 2,4-bis(1-methylethyl)-: Used in the production of plastics and coatings.
Uniqueness
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is unique due to its dual functionality, combining the properties of phenol and imidazole. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
169155-32-2 |
|---|---|
Fórmula molecular |
C23H20N2O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)25-23(24-21)19-5-3-4-6-20(19)26/h3-14,26H,1-2H3,(H,24,25) |
Clave InChI |
TWZXERQCYYRPEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


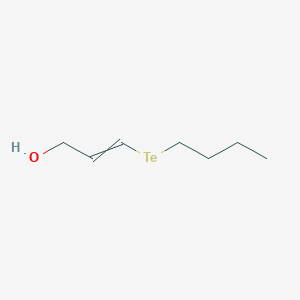
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
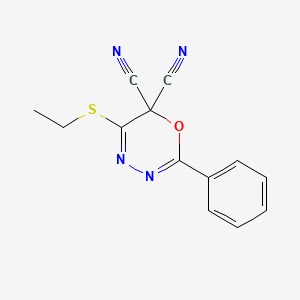
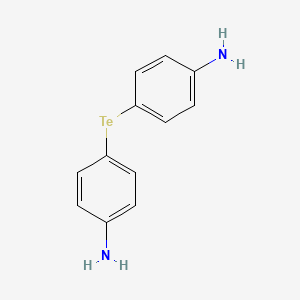
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
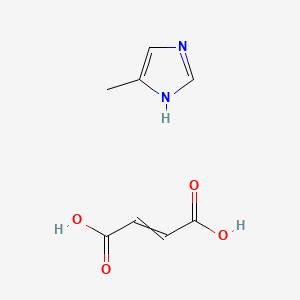
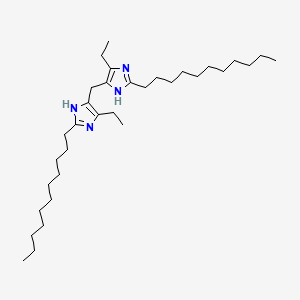
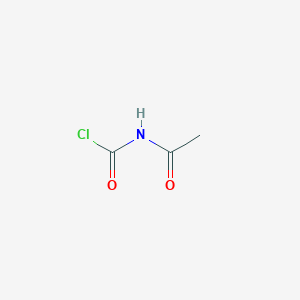
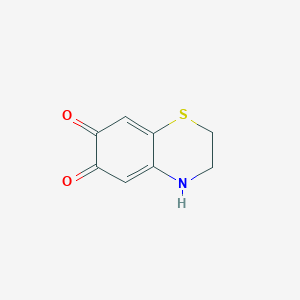
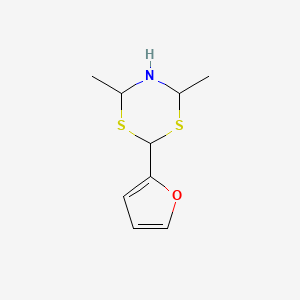
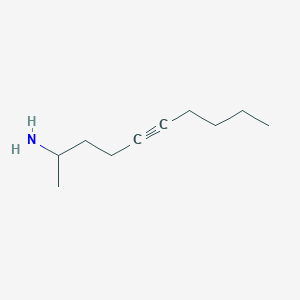
![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
